KAA-276 free base KAA-276 free base
Brand Name: Vulcanchem
CAS No.: 167264-16-6
VCID: VC17067997
InChI: InChI=1S/C31H35FN4O2/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38)
SMILES:
Molecular Formula: C31H35FN4O2
Molecular Weight: 514.6 g/mol

KAA-276 free base

CAS No.: 167264-16-6

Cat. No.: VC17067997

Molecular Formula: C31H35FN4O2

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

KAA-276 free base - 167264-16-6

Specification

CAS No. 167264-16-6
Molecular Formula C31H35FN4O2
Molecular Weight 514.6 g/mol
IUPAC Name 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
Standard InChI InChI=1S/C31H35FN4O2/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38)
Standard InChI Key ZZIFWXAFPRAGSH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

KAA-276 free base is a small molecule drug with a molecular weight of 514.645 g/mol and an exact mass of 514.27 Da . Its IUPAC name, 4-(2-(5-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)hexahydro-1,5-diazocin-1(2H)-yl)ethyl)benzenepropanoic acid, reflects its complex structure . Key functional groups include a fluorophenyl moiety, a benzimidazole ring, and a diazocine scaffold, which collectively contribute to its receptor-binding affinity and selectivity . The compound’s SMILES code (O=C(O)CCC1=CC=C(CCN2CCCN(C3=NC4=CC=CC=C4N3CC5=CC=C(F)C=C5)CCC2)C=C1) further elucidates its spatial configuration .

Table 1: Key Chemical Properties of KAA-276 Free Base and Its HCl Salt

PropertyKAA-276 Free BaseKAA-276 HCl
CAS Number167264-16-6 167264-26-8
Molecular FormulaC31H35FN4O2\text{C}_{31}\text{H}_{35}\text{FN}_4\text{O}_2 C31H37FN4O6S\text{C}_{31}\text{H}_{37}\text{FN}_4\text{O}_6\text{S}
Molecular Weight514.645 g/mol 612.72 g/mol
SolubilitySoluble in DMSO Dependent on solvent
Storage Conditions-20°C for long-term -80°C in solvent

The hydrochloride (HCl) salt form enhances solubility for formulation purposes, though the free base retains stability under standard storage conditions .

Pharmacological Profile and Mechanism of Action

Histamine H₁ Receptor Antagonism

KAA-276 free base acts as a potent, long-lasting antagonist of the histamine H₁ receptor, with a binding affinity that surpasses many first-generation antihistamines . Its mechanism involves competitive inhibition of histamine-induced G protein-coupled receptor activation, thereby blocking downstream inflammatory pathways . Preclinical studies demonstrate a 50% inhibitory dose (ID₅₀) of 0.054% for inhaled KAA-276 in suppressing antigen-induced bronchoconstriction in rats, significantly lower than oral (51.2 mg/kg) or intravenous (1 mg/kg) routes .

Reduced Topical Irritation

A defining feature of KAA-276 free base is its minimized local irritation, attributed to structural modifications that reduce nonspecific interactions with sensory neurons . This property enables direct administration to mucosal surfaces, such as the respiratory tract, without provoking inflammation—a critical advantage over older antihistamines like cetirizine or loratadine .

Preclinical Efficacy and Animal Studies

Bronchial Asthma Models

In a seminal 1998 study, inhaled KAA-276 aerosol (0.054% concentration) inhibited histamine-induced bronchoconstriction in rats by 50%, outperforming oral and intravenous delivery . The compound also suppressed antigen-mediated airway hyperresponsiveness, reducing wheal formation by 50% at 0.22% concentration . These findings underscore its potential as a targeted therapy for asthma.

Comparative Pharmacokinetics

KAA-276’s pharmacokinetic profile varies markedly by administration route:

  • Inhalation: Rapid onset (5–10 minutes), sustained duration (>12 hours) .

  • Oral: Delayed absorption (Tₘₐₓ = 2–4 hours), lower bioavailability .

  • Intravenous: Immediate systemic distribution, shorter half-life .

Future Directions and Challenges

Clinical Translation

Despite promising preclinical results, KAA-276 remains in the investigational stage. Phase I trials must address formulation stability (e.g., aerosol particle size optimization) and long-term safety .

Synthetic Accessibility

Current synthesis routes are proprietary, with custom production requiring 2–3 months lead time . Scalable methodologies are needed to reduce costs and improve accessibility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator